molecular formula C18H18N2O4 B302971 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B302971
M. Wt: 326.3 g/mol
InChI Key: VWNXXIMCDDGWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, also known as FIPI, is a small molecule inhibitor that has been the subject of extensive research due to its potential therapeutic applications. FIPI has been shown to selectively inhibit the activity of phospholipase D (PLD), an enzyme that plays a critical role in many cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. In

Scientific Research Applications

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. PLD has been shown to play a critical role in cancer cell proliferation, migration, and invasion, making it a promising target for cancer therapy. Inhibition of PLD activity by 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to suppress the growth and metastasis of various cancer cell lines in vitro and in vivo.
In addition to cancer, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has also been studied for its potential role in cardiovascular disease. PLD has been shown to play a critical role in the regulation of vascular tone and endothelial cell function. Inhibition of PLD activity by 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve endothelial function and reduce vascular inflammation in animal models of cardiovascular disease.
Furthermore, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been studied for its potential role in neurological disorders, including Alzheimer's disease and Parkinson's disease. PLD has been shown to play a critical role in the regulation of synaptic vesicle trafficking and neurotransmitter release. Inhibition of PLD activity by 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide selectively inhibits the activity of PLD by binding to the catalytic domain of the enzyme. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a lipid second messenger that plays a critical role in many cellular processes. Inhibition of PLD activity by 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide leads to a decrease in phosphatidic acid levels, which in turn affects downstream signaling pathways involved in cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit cell proliferation, migration, and invasion by suppressing the activity of PLD. In vascular endothelial cells, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve endothelial function and reduce vascular inflammation by inhibiting PLD activity. In neuronal cells, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation by inhibiting PLD activity.

Advantages and Limitations for Lab Experiments

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for PLD inhibition, its availability and cost-effectiveness, and its ability to be used in various cell types and animal models. However, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide also has some limitations, including its potential off-target effects and the need for careful optimization of dosing and treatment duration to avoid toxicity and side effects.

Future Directions

There are several future directions for further research on 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide and its potential therapeutic applications. One area of research is the development of more potent and selective PLD inhibitors that can be used in clinical settings. Another area of research is the identification of novel signaling pathways and targets that are regulated by PLD and can be targeted for therapeutic intervention. Furthermore, the potential use of 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide in combination with other drugs or therapies for synergistic effects should be explored. Finally, more studies are needed to elucidate the potential side effects and toxicity of 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide in various cell types and animal models to ensure its safety for clinical use.

Synthesis Methods

The synthesis of 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of isobutylamine with 2-furylmethyl chloroformate, followed by the reaction with 5-isoindolinecarboxylic acid. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis of 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been optimized to produce high yields and purity, making it a readily available and cost-effective inhibitor for research purposes.

properties

Product Name

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-N-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C18H18N2O4/c1-11(2)9-19-16(21)12-5-6-14-15(8-12)18(23)20(17(14)22)10-13-4-3-7-24-13/h3-8,11H,9-10H2,1-2H3,(H,19,21)

InChI Key

VWNXXIMCDDGWMJ-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CO3

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CO3

solubility

25.9 [ug/mL]

Origin of Product

United States

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